molecular formula C19H15NO3S B2372940 (Z)-methyl 4-((4-oxo-2-(p-tolyl)thiazol-5(4H)-ylidene)methyl)benzoate CAS No. 1637449-08-1

(Z)-methyl 4-((4-oxo-2-(p-tolyl)thiazol-5(4H)-ylidene)methyl)benzoate

Cat. No. B2372940
CAS RN: 1637449-08-1
M. Wt: 337.39
InChI Key: AZLNFANHCDTUAJ-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 4-((4-oxo-2-(p-tolyl)thiazol-5(4H)-ylidene)methyl)benzoate, also known as MTT, is a thiazolyl blue tetrazolium bromide derivative that is widely used in scientific research. It is a yellowish-orange powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. MTT is commonly used as a cell viability assay reagent and has a broad range of applications in various fields of research.

Mechanism of Action

(Z)-methyl 4-((4-oxo-2-(p-tolyl)thiazol-5(4H)-ylidene)methyl)benzoate is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells present in the sample. The reduction of (Z)-methyl 4-((4-oxo-2-(p-tolyl)thiazol-5(4H)-ylidene)methyl)benzoate by mitochondrial dehydrogenases is dependent on the metabolic activity of the cells and is therefore a reliable indicator of cell viability.
Biochemical and Physiological Effects:
(Z)-methyl 4-((4-oxo-2-(p-tolyl)thiazol-5(4H)-ylidene)methyl)benzoate has no known biochemical or physiological effects on living cells. It is a non-toxic reagent that is widely used in cell viability assays.

Advantages and Limitations for Lab Experiments

(Z)-methyl 4-((4-oxo-2-(p-tolyl)thiazol-5(4H)-ylidene)methyl)benzoate has several advantages over other cell viability assay reagents. It is relatively easy to use and provides reliable results. It is also cost-effective and can be used in high-throughput screening assays. However, (Z)-methyl 4-((4-oxo-2-(p-tolyl)thiazol-5(4H)-ylidene)methyl)benzoate has some limitations. It cannot be used to assess the viability of cells that do not have active mitochondria, such as red blood cells. It is also not suitable for use in samples that contain high levels of reducing agents.

Future Directions

There are several future directions for the use of (Z)-methyl 4-((4-oxo-2-(p-tolyl)thiazol-5(4H)-ylidene)methyl)benzoate in scientific research. One potential direction is the development of new (Z)-methyl 4-((4-oxo-2-(p-tolyl)thiazol-5(4H)-ylidene)methyl)benzoate analogs that can be used to assess the viability of different types of cells. Another direction is the optimization of (Z)-methyl 4-((4-oxo-2-(p-tolyl)thiazol-5(4H)-ylidene)methyl)benzoate assay protocols to increase sensitivity and reduce variability. Additionally, (Z)-methyl 4-((4-oxo-2-(p-tolyl)thiazol-5(4H)-ylidene)methyl)benzoate could be used in combination with other cell viability assay reagents to provide more comprehensive assessments of cell viability.

Synthesis Methods

(Z)-methyl 4-((4-oxo-2-(p-tolyl)thiazol-5(4H)-ylidene)methyl)benzoate can be synthesized by the reaction of 2-(p-tolyl)thiazol-4-carboxylic acid with methyl chloroformate followed by condensation with 4-(dimethylamino)benzaldehyde. The resulting product is then reduced with sodium borohydride and acetylated with acetic anhydride to yield (Z)-methyl 4-((4-oxo-2-(p-tolyl)thiazol-5(4H)-ylidene)methyl)benzoate. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

(Z)-methyl 4-((4-oxo-2-(p-tolyl)thiazol-5(4H)-ylidene)methyl)benzoate is widely used as a cell viability assay reagent in scientific research. It is used to assess the viability of cells by measuring the activity of mitochondrial enzymes in living cells. (Z)-methyl 4-((4-oxo-2-(p-tolyl)thiazol-5(4H)-ylidene)methyl)benzoate is commonly used in the fields of cancer research, drug discovery, and toxicology. It is also used in the evaluation of cell proliferation, apoptosis, and cytotoxicity.

properties

IUPAC Name

methyl 4-[(Z)-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S/c1-12-3-7-14(8-4-12)18-20-17(21)16(24-18)11-13-5-9-15(10-6-13)19(22)23-2/h3-11H,1-2H3/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLNFANHCDTUAJ-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC=C(C=C3)C(=O)OC)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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